molecular formula C15H14N2O2 B1604977 1,2-Dibenzoyl-1-methylhydrazine CAS No. 21150-15-2

1,2-Dibenzoyl-1-methylhydrazine

Cat. No. B1604977
CAS RN: 21150-15-2
M. Wt: 254.28 g/mol
InChI Key: QPHPEPMDRYADGQ-UHFFFAOYSA-N
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Description

1,2-Dibenzoyl-1-methylhydrazine is a chemical compound with the linear formula C15H14N2O2 . Its molecular weight is 254.291 .


Molecular Structure Analysis

The molecular structure of 1,2-Dibenzoyl-1-methylhydrazine is defined by its linear formula C15H14N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dibenzoyl-1-methylhydrazine are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities: Novel derivatives synthesized from reactions involving compounds related to 1,2-Dibenzoyl-1-methylhydrazine have been evaluated for their antimicrobial activities. For instance, novel 1H-dibenzo[a,c]carbazole derivatives showed pronounced antibacterial activities against strains such as Bacillus subtilis and Staphylococcus aureus, and moderate antifungal activities against Candida albicans and Aspergillus niger (Gu & Wang, 2010).
  • Insecticidal Activity: N-tert-Butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole have shown good insecticidal activities against pests like Plutella xylostella L. and Culex pipiens pallens, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).

Chemical Structure and Stability

  • Structure-Stability Relationship: Research into N-Alkyl-N,N'-diacylhydrazines has highlighted the role of an unusual nN(amide) → π*Ar interaction in stabilizing their biologically active conformations, supported by NMR, IR spectroscopy, X-ray crystallography, and computational studies. This insight is crucial for understanding the structure-activity relationships of these compounds (Rai Deka et al., 2021).

Synthesis Techniques

  • Novel Synthesis Approaches: Studies have also focused on the synthesis of related compounds, highlighting novel techniques. For example, a transition-metal-free method achieved the tandem oxidative conversion of certain precursors to phenazines under mild conditions, demonstrating an efficient approach to synthesizing complex heterocyclic structures (Laha et al., 2014).

Advanced Materials

  • Self-Assembly and Thermal Properties: The synthesis of derivatives has also been directed towards materials science, where compounds such as thymine-functionalized polybenzoxazines exhibit enhanced thermal stability and self-assembly capabilities due to hydrogen bonding interactions. This research opens avenues for developing advanced materials with specific thermal and structural properties (Hu et al., 2012).

properties

IUPAC Name

N'-benzoyl-N'-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPEPMDRYADGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311021
Record name 1,2-Dibenzoyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibenzoyl-1-methylhydrazine

CAS RN

21150-15-2
Record name NSC402250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21150-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibenzoyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBENZOYL-1-METHYLHYDRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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